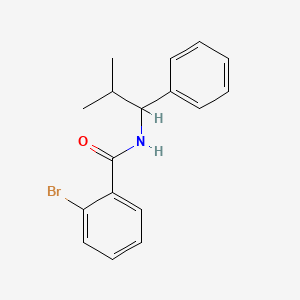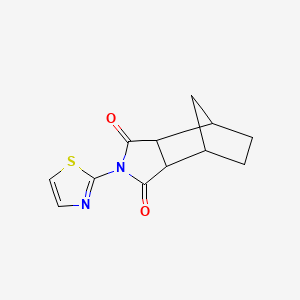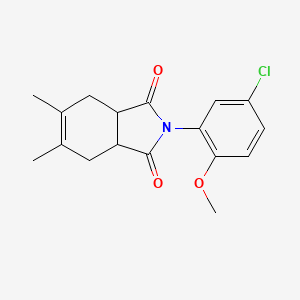
2-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0975211 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bonding
Research has shown that compounds with similar structural frameworks to the one can exhibit interesting molecular structures and hydrogen bonding patterns. For instance, studies have detailed how these compounds crystallize and form dimers or chains through N-H...O and C-H...π interactions, indicating their potential utility in understanding molecular interactions and designing materials with specific properties (Low et al., 2004).
Photophysical Properties
Certain derivatives inspired by the isoindole-1,3-dione framework exhibit photophysical behavior that is sensitive to solvent polarity, showing promise for applications in fluorescent materials or sensors. These compounds have been synthesized and studied for their UV-visible and fluorescence spectroscopy behaviors in different solvents, revealing their potential as thermally stable dyes for various applications (Deshmukh & Sekar, 2015).
Anticancer Activity
Some studies focus on the synthesis and evaluation of isoindole-1,3-dione derivatives as potential anticancer agents. By exploring different synthetic pathways and modifications, researchers aim to identify compounds with significant anti-proliferative effects against various cancer cell lines. These efforts contribute to the ongoing search for new therapeutic agents (Mulakayala et al., 2012).
Synthesis and Chemical Behavior
The chemical synthesis of isoindole-1,3-dione derivatives and their reactions with other molecules provide valuable insights into their chemical behavior and potential applications. For example, research on the convenient synthesis of new polysubstituted isoindole-1,3-dione analogues explores innovative synthetic routes and the resulting compounds' structures through X-ray diffraction analysis. This knowledge is crucial for the development of new materials and pharmaceuticals (Tan et al., 2014).
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-9-6-12-13(7-10(9)2)17(21)19(16(12)20)14-8-11(18)4-5-15(14)22-3/h4-5,8,12-13H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBBMVXYAVNOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4045063.png)
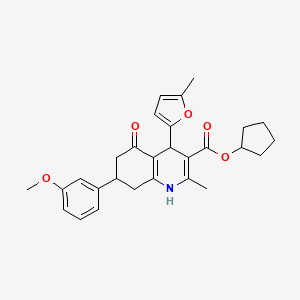
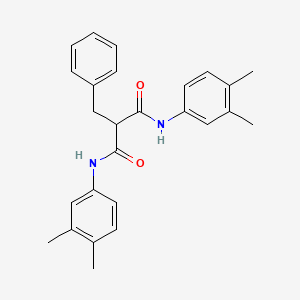
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide](/img/structure/B4045081.png)
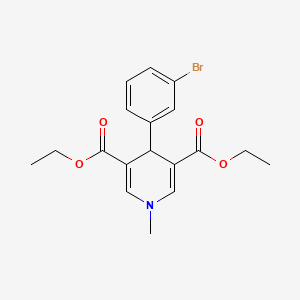
![4-(2,4-dichlorophenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4045089.png)
![Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4045092.png)
![N-(4-chloro-2-methylphenyl)-2-[3-(2-hydroxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4045095.png)
![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4045096.png)
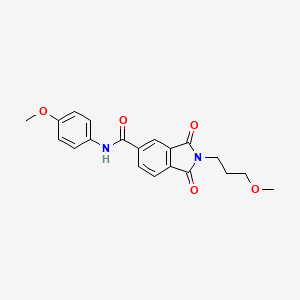
amino}pyrrolidine-2,5-dione](/img/structure/B4045110.png)
![N-{(E)-[(4-chloro-2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B4045124.png)
